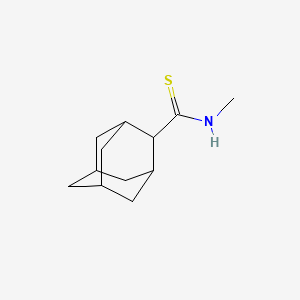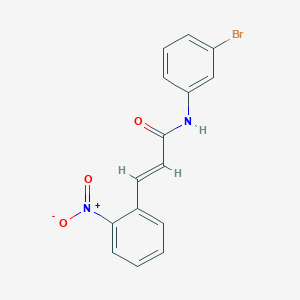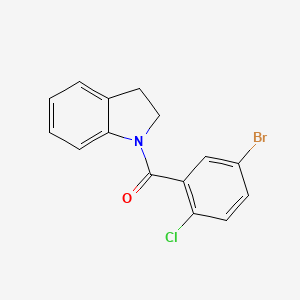
N-methyl-2-adamantanecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-adamantanecarbothioamide, also known as MEMT, is a chemical compound that has gained significant interest in the scientific research community due to its unique properties and potential applications. MEMT is a derivative of adamantane, a cycloalkane that is commonly used in the synthesis of pharmaceuticals and agrochemicals. In
作用機序
The mechanism of action of N-methyl-2-adamantanecarbothioamide involves its inhibition of MAO-B. This enzyme is responsible for the breakdown of dopamine and other neurotransmitters, which are important for the regulation of mood, movement, and cognition. By inhibiting MAO-B, N-methyl-2-adamantanecarbothioamide increases the levels of these neurotransmitters in the brain, leading to improved neurological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-2-adamantanecarbothioamide are primarily related to its inhibition of MAO-B. This inhibition leads to an increase in the levels of dopamine and other neurotransmitters in the brain. This can have a range of effects, including improved mood, increased energy, and improved cognitive function. Additionally, N-methyl-2-adamantanecarbothioamide has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-methyl-2-adamantanecarbothioamide in lab experiments is its selectivity and potency as an inhibitor of MAO-B. This allows researchers to study the effects of increased neurotransmitter levels in a controlled manner. However, one limitation of using N-methyl-2-adamantanecarbothioamide is its potential toxicity at high doses. Careful dosing and monitoring of subjects is necessary to ensure safety in lab experiments.
将来の方向性
There are several future directions for research on N-methyl-2-adamantanecarbothioamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of N-methyl-2-adamantanecarbothioamide for this application. Additionally, research is needed to explore the potential use of N-methyl-2-adamantanecarbothioamide in other neurological conditions, such as depression and anxiety. Finally, further studies are needed to explore the potential side effects of N-methyl-2-adamantanecarbothioamide and its long-term safety profile.
Conclusion:
In conclusion, N-methyl-2-adamantanecarbothioamide is a chemical compound that has shown promise in scientific research due to its unique properties and potential applications. Its inhibition of MAO-B has been shown to have therapeutic effects in the treatment of neurodegenerative diseases, and further research is needed to explore its potential use in other neurological conditions. While N-methyl-2-adamantanecarbothioamide has advantages for lab experiments, careful dosing and monitoring is necessary to ensure safety. Overall, N-methyl-2-adamantanecarbothioamide represents an exciting area of research in the field of neuroscience.
合成法
The synthesis of N-methyl-2-adamantanecarbothioamide involves the reaction of N-methylthiourea with 1-adamantyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified using column chromatography. This synthesis method has been optimized to produce N-methyl-2-adamantanecarbothioamide in high yields and purity.
科学的研究の応用
N-methyl-2-adamantanecarbothioamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective and potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of dopamine and other neurotransmitters. This inhibition leads to an increase in the levels of these neurotransmitters, which can have therapeutic effects in the treatment of neurodegenerative diseases such as Parkinson's disease.
特性
IUPAC Name |
N-methyladamantane-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-13-12(14)11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRQCQXSMWMWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyladamantane-2-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5719799.png)

![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)


![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)

![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)
![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

